exo-N-(8-Benzyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride
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Overview
Description
exo-N-(8-Benzyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride: is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-N-(8-Benzyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride typically involves multiple steps. One common method includes the reaction of 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine with 2,3,4-trimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a ligand in receptor binding studies, helping to elucidate the mechanisms of neurotransmitter interactions.
Industry: In the industrial sector, it is used in the synthesis of complex organic molecules and as an intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of exo-N-(8-Benzyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2-methylpropanamide
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Uniqueness: The unique bicyclic structure and the presence of multiple methoxy groups in exo-N-(8-Benzyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3,4-trimethoxybenzamide hydrochloride distinguish it from similar compounds. These structural features contribute to its specific binding properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
76352-12-0 |
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Molecular Formula |
C24H31ClN2O4 |
Molecular Weight |
447.0 g/mol |
IUPAC Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,4-trimethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O4.ClH/c1-28-21-12-11-20(22(29-2)23(21)30-3)24(27)25-17-13-18-9-10-19(14-17)26(18)15-16-7-5-4-6-8-16;/h4-8,11-12,17-19H,9-10,13-15H2,1-3H3,(H,25,27);1H |
InChI Key |
MWXKECQZBUPHIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)OC)OC.Cl |
Origin of Product |
United States |
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